N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 1-benzofuran-2-carboxylic acid with 3-chlorophenylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with serotonin receptors, potentially acting as a serotonin antagonist . This interaction can modulate neurotransmitter levels in the brain, leading to its observed pharmacological effects. The benzofuran ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Shares a similar piperazine structure and is used as an antidepressant.
Cetirizine: Contains a chlorophenyl group and is used as an antihistamine.
Aripiprazole: Another piperazine derivative used as an antipsychotic.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research in various therapeutic areas.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3/c23-17-5-3-6-18(15-17)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,24,28) |
InChI Key |
OUQWWUKUKZICGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.